5-(Trifluoromethyl)pyrazine-2-carboxylic acid

Catalog No.
S869788
CAS No.
1060814-50-7
M.F
C6H3F3N2O2
M. Wt
192.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Trifluoromethyl)pyrazine-2-carboxylic acid

CAS Number

1060814-50-7

Product Name

5-(Trifluoromethyl)pyrazine-2-carboxylic acid

IUPAC Name

5-(trifluoromethyl)pyrazine-2-carboxylic acid

Molecular Formula

C6H3F3N2O2

Molecular Weight

192.1 g/mol

InChI

InChI=1S/C6H3F3N2O2/c7-6(8,9)4-2-10-3(1-11-4)5(12)13/h1-2H,(H,12,13)

InChI Key

DDVCRZPGVDGULO-UHFFFAOYSA-N

SMILES

C1=C(N=CC(=N1)C(F)(F)F)C(=O)O

Canonical SMILES

C1=C(N=CC(=N1)C(F)(F)F)C(=O)O

Fungicide Application

Specific Scientific Field: Agricultural Chemistry

Summary of the Application: “5-(Trifluoromethyl)pyrazine-2-carboxylic acid” is used in the synthesis of a novel SDHI fungicide called pyraziflumid . This fungicide has shown high fungicidal activities against a broad spectrum of plant diseases .

Methods of Application or Experimental Procedures: The fungicidal performance of the series was optimized, leading to the identification of pyraziflumid . The structure-activity relationships from the lead compound to pyraziflumid were studied .

Results or Outcomes: Pyraziflumid could control a wide range of plant diseases . The fungicidal activity against gray mold and rice sheath blight were studied and demonstrated .

Synthesis of β-secretase (BACE) Inhibitors

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: “5-(Trifluoromethyl)pyrazine-2-carboxylic acid” is used as an intermediate in the synthesis of β-secretase (BACE) inhibitors . BACE inhibitors are a class of drugs that are being researched for their potential to treat diseases like Alzheimer’s.

Results or Outcomes: The outcomes of the synthesis are BACE inhibitors, which are potential therapeutic agents for diseases like Alzheimer’s .

Synthesis of Azapentalenes

Specific Scientific Field: Organic Chemistry

Results or Outcomes: The outcomes of the synthesis are azapentalenes, which are potential therapeutic agents for various diseases and can be used in materials science .

Synthesis of Metal Complexes

Specific Scientific Field: Inorganic Chemistry

Synthesis of Trifluoromethylpyridines

Summary of the Application: “5-(Trifluoromethyl)pyrazine-2-carboxylic acid” can be used in the synthesis of trifluoromethylpyridines . Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients .

Results or Outcomes: The outcomes of the synthesis are trifluoromethylpyridines, which are active ingredients in agrochemical and pharmaceutical industries .

Synthesis of Zinc Complexes

5-(Trifluoromethyl)pyrazine-2-carboxylic acid is an organic compound characterized by its unique trifluoromethyl group attached to a pyrazine ring, specifically at the 5-position, and a carboxylic acid functional group at the 2-position. Its molecular formula is C₆H₃F₃N₂O₂, and it has a molecular weight of approximately 192.10 g/mol. This compound is notable for its potential applications in agriculture and pharmaceuticals due to its herbicidal properties and structural similarities to other bioactive compounds.

Typical for carboxylic acids and heterocyclic compounds. Key reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Nucleophilic substitution: The trifluoromethyl group can undergo nucleophilic attack under specific conditions, leading to substitutions that modify the pyrazine ring.

These reactions are significant for synthesizing derivatives that may enhance biological activity or alter physical properties.

Research indicates that 5-(Trifluoromethyl)pyrazine-2-carboxylic acid exhibits herbicidal activity, particularly against certain weed species such as barnyardgrass and yellow nutsedge. In studies, it demonstrated between 71% and 95% control over these weeds with minimal injury to crops like soybean . The mechanism of action is hypothesized to involve disruption in the biosynthesis pathways of nicotinamide adenine dinucleotide (NAD) and ethylene, although detailed mechanisms remain under investigation .

Several synthetic routes have been reported for the preparation of 5-(Trifluoromethyl)pyrazine-2-carboxylic acid:

  • Starting from Pyrazine Derivatives: Utilizing commercially available pyrazine derivatives, the trifluoromethyl group can be introduced via electrophilic fluorination followed by carboxylation.
  • Direct Functionalization: Methods involving direct functionalization of pyrazine rings with trifluoromethylating agents have also been explored.
  • Multistep Synthesis: A more complex approach may involve multiple steps including protection-deprotection strategies to selectively introduce functional groups at desired positions on the pyrazine ring.

These methods highlight the compound's versatility in synthetic chemistry.

The primary applications of 5-(Trifluoromethyl)pyrazine-2-carboxylic acid include:

  • Herbicide Development: Its effectiveness against specific weed species positions it as a candidate for new herbicide formulations .
  • Pharmaceutical Research: The structural features may allow for further modifications leading to new therapeutic agents or prodrugs.
  • Chemical Research: As a building block in organic synthesis, it can be used to develop more complex molecules with targeted biological activities.

Several compounds share structural or functional similarities with 5-(Trifluoromethyl)pyrazine-2-carboxylic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
5-Fluoropyrazine-2-carboxylic acidFluorine instead of trifluoromethylHerbicidal activityLess potent than trifluoromethyl variant
5-Bromopyrazine-2-carboxylic acidBromine substitutionSimilar herbicidal propertiesMay exhibit different selectivity towards crops
Pyrazinoic acidNo halogen substituentsAntimicrobial propertiesPrimarily used in tuberculosis treatment rather than herbicide development

These comparisons reveal that while there are several analogues, the trifluoromethyl substitution in 5-(Trifluoromethyl)pyrazine-2-carboxylic acid enhances its herbicidal efficacy and may contribute to unique metabolic interactions within target organisms.

XLogP3

0.6

Dates

Modify: 2023-08-16

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